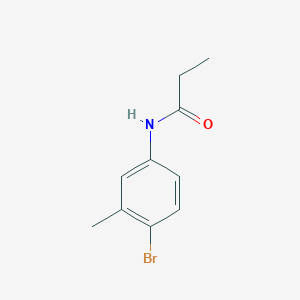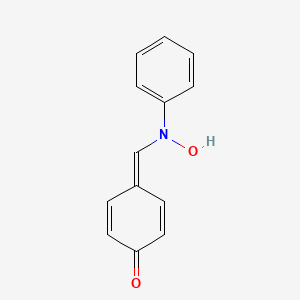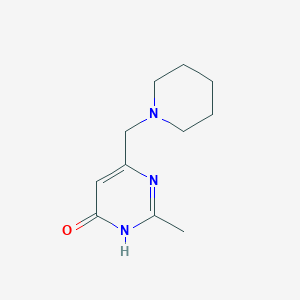
n-(4-Bromo-3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-3-methylphenyl)propanamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 . It is a compound of increasing interest for scientists and researchers who are exploring various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with a 4-bromo-3-methylphenyl group attached to the nitrogen atom . The presence of the bromine atom on the phenyl ring can significantly influence the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Chemicals
Abstract : The review discusses the state of downstream processing methods for the recovery and purification of biologically produced diols, specifically 1,3-propanediol and 2,3-butanediol, from fermentation broth. It highlights the importance of efficient separation technologies due to their significant cost implications in microbial production. Various separation methods such as evaporation, distillation, and membrane filtration are examined for their effectiveness, yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).
Occupational Exposure to Industrial Chemicals
Abstract : This study reviews the literature on occupational exposure to Bisphenol A (BPA) and associated health effects. It indicates that workers exposed to BPA have significantly higher detected levels compared to environmentally exposed populations. The review calls for further assessment of exposure and evaluation of potential adverse health effects, highlighting the need for understanding the impact of industrial chemicals on health (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).
Endocrine-Disrupting Chemicals and Diabetes Risk
Abstract : This evidence-based review examines the link between exposure to environmental endocrine-disrupting chemicals (EDCs) and the risk of developing diabetes. It covers epidemiological and experimental studies, suggesting moderate evidence for a relationship between certain EDCs, like dichlorodiphenyldichloroethylene (p,p′-DDE), and diabetes development. The review emphasizes the importance of further research on EDCs' role in diabetes and highlights significant gaps in knowledge about other chemicals (P. M. Lind & L. Lind, 2018).
Electrochemical Water Treatment Technologies
Abstract : The review identifies challenges and opportunities for electrochemical processes in treating contaminated water. It discusses the effects of various constituents on the performance of electrochemical treatment and the need for new approaches to minimize toxic byproducts. The potential of electrochemical treatment for industrial and municipal wastewater treatment is analyzed, with suggestions for future research directions (J. Radjenovic & D. Sedlak, 2015).
Wirkmechanismus
Safety and Hazards
While specific safety data for n-(4-Bromo-3-methylphenyl)propanamide is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWXKBPASHAZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2678196.png)


![4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2678199.png)
![4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2678201.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2678202.png)

![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2678205.png)


![1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole](/img/structure/B2678210.png)
![(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2678213.png)
![N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2678217.png)
![1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2678219.png)
